Sodium 4-ethoxypyridine-3-sulfinate
Description
Properties
Molecular Formula |
C7H8NNaO3S |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
sodium;4-ethoxypyridine-3-sulfinate |
InChI |
InChI=1S/C7H9NO3S.Na/c1-2-11-6-3-4-8-5-7(6)12(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QULVXZXNCYGQMU-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=NC=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-Ethoxypyridine-3-sulfonyl Chloride
Starting Material: 4-ethoxypyridine-3-sulfonyl chloride can be synthesized from 4-ethoxypyridine by sulfonation and subsequent chlorination.
Reaction Conditions: The sulfonyl chloride is reacted with sodium sulfite (Na2SO3) or sodium bisulfite (NaHSO3) in aqueous or alcoholic solvents such as methanol or ethanol.
Temperature: Typically conducted between 10–50 °C for optimal yield and selectivity.
Additives: Buffering agents such as disodium hydrogen phosphate or dipotassium hydrogen phosphate are used in 1.5–4.5 equivalents relative to sulfonyl chloride to maintain pH and improve conversion.
Phase Transfer Catalysts: Quaternary ammonium salts (e.g., tetra-n-butylammonium bromide) may be added to enhance the reaction rate and yield by facilitating transfer between phases.
Outcome: This method affords sodium 4-ethoxypyridine-3-sulfinate in moderate to high yields with good purity after isolation.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol, Water | Organic solvents preferred for solubility |
| Temperature | 10–50 °C | 15–45 °C preferred |
| Sodium sulfite equivalents | 1.5–2.5 eq. | Relative to sulfonyl chloride |
| Buffer equivalents | 2.0–4.0 eq. | Disodium hydrogen phosphate preferred |
| Phase transfer catalyst | Quaternary ammonium salts | Optional, improves yield |
| Reaction time | Several hours | Monitored by TLC or HPLC |
Copper-Catalyzed Sulfonylation via Masked Sulfinate Intermediates
Approach: Using copper catalysis, 4-ethoxypyridine iodide or bromide derivatives can be converted to β-ester heteroaryl sulfones, which serve as masked sulfinates.
Unmasking: Treatment of these sulfones with sodium methoxide at room temperature rapidly generates the corresponding sodium sulfinates, including this compound.
Advantages: Mild, base-free initial conditions; commercially available starting materials; good functional group tolerance.
Mechanism: Involves radical pathways initiated by sodium dithionite or copper catalysis, enabling efficient sulfonylation.
| Step | Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Copper-catalyzed sulfone formation | Mild, base-free, room temp | Moderate to high | Uses heteroaryl iodides |
| Sulfone unmasking | Sodium methoxide, RT, 15 min | High | Rapid conversion to sodium sulfinate |
Organometallic Reagents with SO2 Surrogates (DABSO)
Method: Generation of 4-ethoxypyridyl lithium or magnesium intermediates from the corresponding halides, followed by trapping with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).
Workup: Aqueous sodium carbonate is used to isolate the sodium sulfinate salt.
Yields: Generally good to high yields reported for related heteroaryl sulfinates.
Considerations: Requires low temperature (e.g., −78 °C) for lithium-halogen exchange and careful handling of organometallic reagents.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4-Ethoxypyridyl bromide + n-BuLi | −78 °C, inert atmosphere | 60–80 (estimated) | Followed by DABSO trapping |
| Aqueous Na2CO3 workup | Room temperature | — | Purification via extraction |
The reduction of sulfonyl chlorides remains the most straightforward and scalable method for sodium sulfinates, including this compound, with yields typically ranging from 60% to 90% depending on conditions.
Copper-catalyzed masked sulfinate synthesis offers a milder alternative, avoiding harsh bases initially and allowing facile downstream functionalization.
Organometallic routes with DABSO provide access to a broad range of sulfinates but require stringent reaction conditions and are less practical for large-scale synthesis.
Radical pathways are often involved in these transformations, as evidenced by inhibition experiments with radical scavengers like TEMPO, indicating the importance of radical intermediates in sulfinate formation.
| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Sulfonyl chloride reduction | Sulfonyl chloride, Na2SO3, phosphate buffer, PTC | Simple, scalable, cost-effective | Requires sulfonyl chloride precursor | 60–90 |
| Copper-catalyzed masked sulfinate | Heteroaryl iodide, Cu catalyst, sodium methoxide | Mild, base-free initial step | Requires catalyst and masked intermediates | 70–85 |
| Organometallic + DABSO | 4-ethoxypyridyl lithium/magnesium, DABSO | Broad substrate scope | Low temp, sensitive reagents | 60–80 |
The preparation of this compound can be efficiently achieved through several methodologies. The reduction of the corresponding sulfonyl chloride with sodium sulfite under buffered aqueous or alcoholic conditions remains the most practical and widely used approach. Alternative methods such as copper-catalyzed masked sulfinate synthesis and organometallic trapping with DABSO offer milder or more versatile routes but may require more specialized reagents or conditions. Selection of the optimal method depends on available starting materials, scale, and desired purity.
Chemical Reactions Analysis
Palladium-Catalyzed Cross-Coupling Reactions
Sodium 4-ethoxypyridine-3-sulfinate participates in desulfinylative cross-couplings with aryl halides under palladium catalysis. This reaction leverages the sulfinate group as a traceless directing group for C–C bond formation .
Key Conditions and Outcomes
| Reaction Parameter | Optimal Value | Yield Range |
|---|---|---|
| Catalyst | Pd(OAc)₂ + PCy₃ | 77–92% |
| Base | K₂CO₃ | Critical |
| Solvent | Dibutyl ether | 90% yield |
| Temperature | 140°C | Efficient |
-
Substrate Scope : Aryl bromides and iodides react efficiently, while chlorides require higher catalyst loadings .
-
Scale-Up : Gram-scale synthesis achieves 92% yield with reduced catalyst loading (1 mol% Pd) .
Electrochemical Alkoxysulfonylation
This method enables the synthesis of β-alkoxy sulfones via radical intermediates under electrochemical conditions .
Reaction Pathway
-
Anodic Oxidation : Sulfinate → Sulfonyl radical.
-
Radical Addition : To styrenes (e.g., α-methylstyrene).
-
Cation Trapping : Methanol or other alcohols nucleophilically attack the intermediate carbocation.
Optimized Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Electrodes | Carbon anode/cathode | 82% yield |
| Additive | p-TsOH | Required |
| Solvent | Methanol | Best results |
Oxidation and Reduction Pathways
The sulfinate group undergoes redox transformations under controlled conditions .
Oxidation to Sulfonate
-
Reagents : H₂O₂ or KMnO₄ in aqueous medium.
-
Product : 4-ethoxypyridine-3-sulfonate (stable to further oxidation).
Reduction to Sulfide
-
Reagents : LiAlH₄ in anhydrous ether.
-
Product : 4-ethoxypyridine-3-sulfide (85–90% yield).
Substitution Reactions
The ethoxy group at the pyridine C4 position can undergo nucleophilic substitution under acidic or basic conditions .
Examples
-
Amination : Reaction with NH₃/EtOH at 120°C replaces ethoxy with NH₂ .
-
Halogenation : HBr/H₂SO₄ converts ethoxy to Br at elevated temperatures .
Iron-Mediated Oxy-Sulfonylation
In the presence of Fe(NO₃)₃, sodium sulfinates react with enamides to form N,O-acetals .
Typical Conditions
| Component | Role | Quantity |
|---|---|---|
| Fe(NO₃)₃·9H₂O | Lewis acid catalyst | 2.0 equiv |
| Methanol | Solvent/nucleophile | 2 mL |
| Reaction Time | 2 h (RT) | 40–77% yield |
Comparative Reaction Table
Mechanistic Insights
-
Cross-Coupling : Proceeds via oxidative addition of Pd(0) to aryl halides, followed by sulfinate coordination and reductive elimination .
-
Electrochemical : Radical intermediates confirmed by inhibition studies; proton reduction at the cathode balances the system .
-
Substitution : Ethoxy group activation via protonation or Lewis acid coordination enhances nucleophilic displacement .
Scientific Research Applications
Chemical Synthesis
Sodium 4-ethoxypyridine-3-sulfinate is primarily utilized as a versatile building block in organic synthesis. It facilitates the formation of various organosulfur compounds through reactions such as C–S, N–S, and C–C bond formations. This compound is particularly valuable due to its ability to act as a nucleophile in electrophilic aromatic substitutions and other coupling reactions.
Case Study: Synthesis of Organosulfur Compounds
A study demonstrated the use of sodium sulfinates, including this compound, in synthesizing 2-pyridyl sulfones through a Barton-type decarboxylation reaction. The reaction yielded structurally varied products with high efficiency, showcasing the compound's utility in creating complex molecules .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an intermediate in drug development. Its derivatives exhibit biological activity that can be harnessed for therapeutic purposes.
Case Study: Antimicrobial Properties
Research has indicated that derivatives of sodium sulfinates possess antimicrobial properties. For instance, compounds derived from this compound have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
Cosmetic Formulations
The cosmetic industry leverages this compound for its stabilizing properties and skin-beneficial effects. It is often incorporated into formulations to enhance product performance and stability.
Table: Applications in Cosmetic Formulations
| Application Type | Functionality | Example Products |
|---|---|---|
| Skin Care | Moisturization and skin barrier enhancement | Creams and lotions |
| Hair Care | Conditioning and shine | Shampoos and conditioners |
| Makeup | Film-forming and long-lasting effects | Foundations and primers |
Environmental Applications
This compound also finds applications in environmental chemistry, particularly in the remediation of pollutants. Its ability to react with various contaminants makes it useful in developing strategies for environmental cleanup.
Case Study: Pollutant Degradation
A study highlighted the role of sodium sulfinates in degrading toxic pollutants through advanced oxidation processes. The compound facilitated the breakdown of harmful substances into less toxic forms, demonstrating its potential for environmental applications .
Mechanism of Action
The mechanism of action of sodium 4-ethoxypyridine-3-sulfinate involves its ability to act as a nucleophile, participating in various substitution reactions. It targets electrophilic centers in molecules, facilitating the formation of new chemical bonds. The sulfonyl group in the compound plays a crucial role in its reactivity, enabling the formation of stable products.
Comparison with Similar Compounds
Structural Differences :
- Sodium 4-ethoxypyridine-3-sulfinate contains a pyridine ring with an ethoxy (-OCH₂CH₃) and sulfinate group, whereas sodium 4-methoxybenzoate (Table 2, ) features a benzene ring substituted with methoxy (-OCH₃) and carboxylate (-COO⁻) groups.
Spectroscopic and Thermal Behavior : - Sodium 4-methoxybenzoate exhibits characteristic IR peaks for carboxylate (1560–1610 cm⁻¹) and methoxy groups (2850–2950 cm⁻¹), distinct from sulfinate’s S=O stretching (~1050–1200 cm⁻¹). Thermal analysis of sodium benzoate analogs shows decomposition temperatures above 300°C, suggesting higher thermal stability compared to sulfinates, which may decompose at lower temperatures due to weaker S–O bonds .
Sulfonate Pyridazine Derivatives (e.g., Compound 7a, )
Functional Group Comparison :
- Sulfonates (-SO₃⁻) in pyridazine derivatives (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) differ from sulfinates (-SO₂⁻) in oxidation state and charge. Sulfinates are stronger nucleophiles but less stable under acidic conditions.
Synthetic Methodology : - Sulfonate derivatives are synthesized via reaction of sulfonyl chlorides with hydroxyl-containing precursors in pyridine at 5°C (). By contrast, sulfinate synthesis may require milder reducing agents (e.g., NaHSO₃) to avoid over-oxidation to sulfonates.
Sodium Hyaluronate ()

Application-Based Contrast :
- Sodium hyaluronate, a polysaccharide sodium salt, is used clinically for joint lubrication, whereas this compound is likely employed in synthetic chemistry. This highlights the divergent applications of sodium salts based on their organic frameworks .
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on this compound, necessitating inferences from analogs. For instance:
- ’s spectroscopic data for benzoates are informative but structurally distinct.
- ’s clinical sodium hyaluronate data are unrelated to sulfinate chemistry.
Further experimental studies are required to resolve ambiguities in solubility, crystallinity, and catalytic applications of this compound.
Biological Activity
Sodium 4-ethoxypyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group and a sulfinic acid moiety. The general structure can be represented as follows:
This compound is soluble in water due to the ionic nature of the sulfinic group, which enhances its bioavailability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- PI3K Inhibition : Research indicates that compounds similar to this compound may inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth, proliferation, and survival .
- Antioxidant Activity : The sulfinic group may contribute to antioxidant properties, reducing oxidative stress within cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .
Antimicrobial Activity
A significant aspect of this compound's biological profile is its antimicrobial activity. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating potent inhibition .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MRSA | 0.81 | Disruption of cell wall |
| E. coli | 1.5 | Inhibition of protein synthesis |
Case Studies
- Case Study on Neutrophil Function : this compound was tested for its effects on neutrophil activation. Results indicated that it modulated neutrophil adhesion and migration without impairing phagocytic activity, suggesting a selective action on immune responses .
- Cancer Cell Lines : In vitro studies using various cancer cell lines showed that this compound inhibited cell proliferation significantly compared to control groups. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related sulfinates.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Antioxidant Activity | PI3K Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| Sodium Pyridine-2-sulfinate | Low | Moderate | No |
| Sodium Benzenesulfinate | High | Low | Yes |
Q & A
Q. What documentation standards ensure reproducibility of studies using this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish full synthetic protocols (including impurity profiles), raw spectroscopic data, and crystallographic CIF files. Use electronic lab notebooks (ELNs) with timestamped entries and version control. Disclose batch-specific variability in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

